molecular formula C14H17ClN2O2 B2627356 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea CAS No. 2097866-80-1

3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea

Cat. No.: B2627356
CAS No.: 2097866-80-1
M. Wt: 280.75
InChI Key: VOVZMAJRNXSSDC-UHFFFAOYSA-N
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Description

    Starting Material: 2-Chlorophenyl isocyanate

    Reagents: The hydroxycyclohexenyl intermediate

    Conditions: Solvent such as dichloromethane (DCM), room temperature

  • Formation of the Urea Linkage

      Starting Material: The intermediate from step 2

      Reagents: Urea or a urea derivative

      Conditions: Solvent such as ethanol, moderate heating

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea typically involves the following steps:

    • Formation of the Hydroxycyclohexenyl Intermediate

        Starting Material: Cyclohexene

        Reagents: Hydroxylation agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄)

        Conditions: Aqueous or organic solvent, room temperature to moderate heating

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like hydrogen peroxide (H₂O₂) or chromium trioxide (CrO₃)

        Conditions: Acidic or basic medium, room temperature to moderate heating

        Products: Oxidized derivatives of the hydroxycyclohexenyl moiety

    • Reduction

        Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

        Conditions: Solvent such as ethanol or tetrahydrofuran (THF), room temperature to moderate heating

        Products: Reduced derivatives of the chlorophenyl or hydroxycyclohexenyl groups

    • Substitution

        Reagents: Nucleophiles such as amines or thiols

        Conditions: Solvent such as DCM or acetonitrile, room temperature

        Products: Substituted urea derivatives

    Common Reagents and Conditions

      Oxidizing Agents: Hydrogen peroxide, chromium trioxide

      Reducing Agents: Sodium borohydride, lithium aluminum hydride

      Nucleophiles: Amines, thiols

      Solvents: Dichloromethane, ethanol, tetrahydrofuran

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

      Material Science: Its structural properties make it a candidate for the development of novel polymers and materials.

    Biology

      Enzyme Inhibition: It may serve as an inhibitor for specific enzymes, useful in biochemical studies.

      Protein Binding: Its ability to interact with proteins can be exploited in drug design and development.

    Medicine

      Diagnostics: Use in the development of diagnostic tools due to its unique chemical properties.

    Industry

      Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

      Manufacturing: Application in the synthesis of specialty chemicals and intermediates.

    Mechanism of Action

    The mechanism by which 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea exerts its effects involves:

      Molecular Targets: Enzymes, receptors, or proteins that interact with the compound.

      Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of receptor binding.

    Comparison with Similar Compounds

    Similar Compounds

    • 3-(2-Chlorophenyl)-1-(cyclohexylmethyl)urea
    • 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohexyl)methyl]urea
    • 3-(2-Chlorophenyl)-1-(benzyl)urea

    Uniqueness

    • Structural Features : The presence of the hydroxycyclohexenyl moiety distinguishes it from other similar compounds.
    • Reactivity : Unique reactivity patterns due to the combination of functional groups.
    • Applications : Broader range of applications in various fields due to its distinct chemical properties.

    This detailed overview provides a comprehensive understanding of 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    1-(2-chlorophenyl)-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H17ClN2O2/c15-11-6-2-3-7-12(11)17-13(18)16-10-14(19)8-4-1-5-9-14/h2-4,6-8,19H,1,5,9-10H2,(H2,16,17,18)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VOVZMAJRNXSSDC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC=CC(C1)(CNC(=O)NC2=CC=CC=C2Cl)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H17ClN2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    280.75 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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